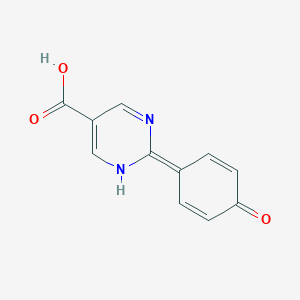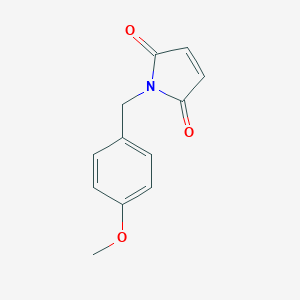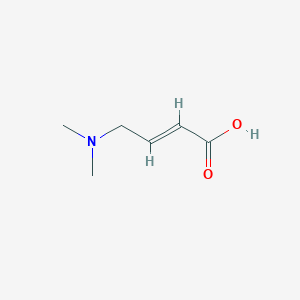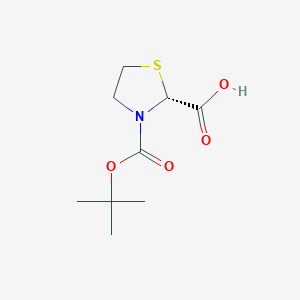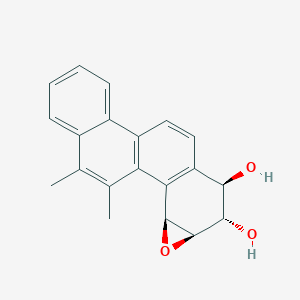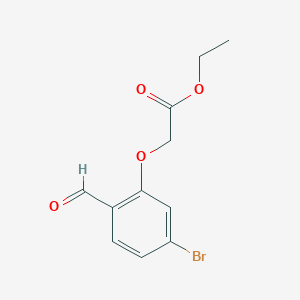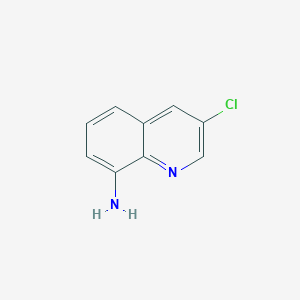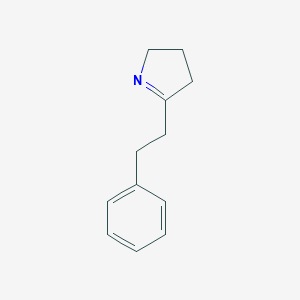
2-Phenethyl-1-pyrroline
Vue d'ensemble
Description
2-Phenethyl-1-pyrroline is a chemical compound with the molecular formula C10H11N . It is a derivative of the heterocyclic compound pyrrole . Pyrrole compounds are one of the most important classes of organic N-heterocyclic molecules, frequently found as building blocks in bio-active molecules, natural products, synthetic pharmaceuticals, ligands for coordination chemistry, electrically conducting materials, optical sensors, or light-emitting devices .
Synthesis Analysis
The synthesis of 2-Phenethyl-1-pyrroline involves the catalytic dehydrogenation of 5-phenyl-3,4-dihydro-2H-pyrrole (2-phenyl-1-pyrroline) to 2-phenyl-1H-pyrrole in the presence of palladium-supported on activated carbon (Pd/C) or on alumina (Pd/Al2O3). This process yields highly pure 2-phenylpyrrole in good yields and selectivities . The Pd/Al2O3 catalyst exhibits substantially higher activities than the Pd/C ones .Molecular Structure Analysis
The molecular structure of 2-Phenethyl-1-pyrroline consists of a five-membered ring with one nitrogen atom and four carbon atoms. The fifth carbon atom is attached to the ring and forms a phenyl group . The structure is aromatic, meaning it has a cyclic, planar arrangement of atoms with a ring of resonance bonds .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of 2-Phenethyl-1-pyrroline is the dehydrogenation of 5-phenyl-3,4-dihydro-2H-pyrrole. This reaction is catalyzed by palladium-supported catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenethyl-1-pyrroline include its molecular formula (C10H11N), average mass (145.201 Da), and monoisotopic mass (145.089142 Da) .Applications De Recherche Scientifique
Aroma Component in Food Products
2-Acetyl-1-pyrroline, a compound closely related to 2-Phenethyl-1-pyrroline, is a key aroma component in various food products. It imparts a characteristic flavor to aromatic rice and is also found in other food sources. Studies have focused on its sources, including in aromatic rice, and the factors affecting its formation. This includes agricultural parameters, postharvest processing, storage, and cooking methods influencing its concentrations in different food commodities (Routray & Rayaguru, 2018).
Structural and Quantum Mechanical Studies
Pyrrole compounds, including analogs of 2-Phenethyl-1-pyrroline, have been the subject of structural and quantum mechanical studies. Research has used various spectroscopic methods and theoretical simulations to understand their properties. The stability, vibrational modes, and electronic spectrum of these compounds have been explored, offering insights into their reactive behavior (Srikanth et al., 2020).
Chemical Synthesis
The chemistry of pyrrolidines, a group that includes 2-Phenethyl-1-pyrroline, has been studied for its applications in medicine and industry, such as in dyes and agrochemical substances. Research has delved into synthetic methods for pyrrolidines, highlighting their biological effects and potential industrial uses (Żmigrodzka et al., 2022).
Extraction and Quantification in Foods
Methods for identifying and quantifying aroma compounds like 2-Acetyl-1-pyrroline in food have been extensively reviewed. These methods aim to isolate, characterize, and quantify compounds from different types of food samples, thereby aiding in understanding their impact on food quality (Verma & Srivastav, 2020).
Advanced Analysis Techniques
Innovative techniques for analyzing key odorants in foods, such as 2-Acetyl-1-pyrroline, have been developed. These include novel derivatization methods followed by LC-MS/MS analysis, improving precision, repeatability, and recovery in food matrices (Jost, Heymann, & Glomb, 2019).
Medicinal Chemistry
Pyrrolines, including 2-Phenethyl-1-pyrroline analogs, have shown significant biological activities, particularly in medicine. Their modularity and stereo- and regioselectivity have been harnessed to synthesize a variety of polysubstituted pyrrolines, potentially useful in medicinal applications (Morin, Aly, & Arndtsen, 2013).
Propriétés
IUPAC Name |
5-(2-phenylethyl)-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-3,5-6H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOCCHAUIOQNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449575 | |
| Record name | 2-phenethyl-1-pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenethyl-1-pyrroline | |
CAS RN |
106366-23-8 | |
| Record name | 2-phenethyl-1-pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






